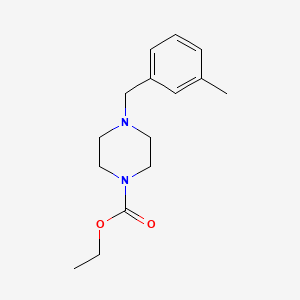
N-benzyl-N-(tert-butyl)-2,5-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(tert-butyl)-2,5-dichlorobenzamide, also known as BDCRB, is a chemical compound that has been extensively studied for its biological and pharmacological properties. It is a white crystalline powder that is soluble in organic solvents, and it has been found to exhibit antifungal, antiparasitic, and anticancer activities.
Mécanisme D'action
N-benzyl-N-(tert-butyl)-2,5-dichlorobenzamide works by inhibiting the activity of lanosterol 14α-demethylase, which is a cytochrome P450 enzyme that is essential for the synthesis of ergosterol in fungi. Ergosterol is a key component of the fungal cell membrane, and its depletion leads to membrane disruption, cell death, and ultimately, fungal growth inhibition.
Biochemical and Physiological Effects:
N-benzyl-N-(tert-butyl)-2,5-dichlorobenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to have antiparasitic activity against Plasmodium falciparum, the causative agent of malaria.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N-(tert-butyl)-2,5-dichlorobenzamide has several advantages as a research tool. It is readily available and relatively inexpensive, and it has been extensively studied for its biological and pharmacological properties. However, there are also some limitations to its use in lab experiments. For example, N-benzyl-N-(tert-butyl)-2,5-dichlorobenzamide can be toxic to mammalian cells at high concentrations, and it has limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on N-benzyl-N-(tert-butyl)-2,5-dichlorobenzamide. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the investigation of N-benzyl-N-(tert-butyl)-2,5-dichlorobenzamide's potential as a therapeutic agent for the treatment of fungal infections, parasitic diseases, and cancer. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-benzyl-N-(tert-butyl)-2,5-dichlorobenzamide and its analogs, and to identify potential drug targets for the development of new antifungal, antiparasitic, and anticancer agents.
Méthodes De Synthèse
N-benzyl-N-(tert-butyl)-2,5-dichlorobenzamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,5-dichlorobenzoyl chloride with benzylamine and tert-butylamine in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
N-benzyl-N-(tert-butyl)-2,5-dichlorobenzamide has been extensively studied for its antifungal properties. It has been found to exhibit potent activity against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. N-benzyl-N-(tert-butyl)-2,5-dichlorobenzamide works by inhibiting the activity of the fungal enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of the fungal cell membrane.
Propriétés
IUPAC Name |
N-benzyl-N-tert-butyl-2,5-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO/c1-18(2,3)21(12-13-7-5-4-6-8-13)17(22)15-11-14(19)9-10-16(15)20/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPDCGNFHHMHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(1H-benzimidazol-2-ylamino)methyl]-4-methylphenol](/img/structure/B5867437.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5867441.png)


![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5867448.png)
![1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5867452.png)
![2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylethylidene)acetohydrazide](/img/structure/B5867459.png)


![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B5867476.png)